

A Technical Guide to the Waag-3R Peptide: An Aggrecanase FRET Substrate

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *Waag-3R*
Cat. No.: *B12388637*

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This technical guide provides an in-depth overview of the **Waag-3R** peptide, a widely utilized fluorogenic substrate for assaying the activity of aggrecanases, particularly ADAMTS-4 (Aggrecanase-1) and ADAMTS-5 (Aggrecanase-2). This document is intended for researchers, scientists, and drug development professionals working in the fields of osteoarthritis, cartilage biology, and protease inhibitor discovery.

Introduction to Aggrecan and Aggrecanases

Aggrecan is the primary proteoglycan in articular cartilage, responsible for its compressive stiffness and resilience. The degradation of aggrecan is a key event in the pathogenesis of osteoarthritis. Aggrecanases, a family of metalloproteinases belonging to the ADAMTS (A Disintegrin and Metalloproteinase with Thrombospondin Motifs) family, are the principal enzymes responsible for this degradation. Specifically, ADAMTS-4 and ADAMTS-5 have been identified as major aggrecanases in human osteoarthritic cartilage. Their proteolytic activity leads to the cleavage of aggrecan within the interglobular domain (IGD), releasing the bulk of the glycosaminoglycan-containing portion of the molecule from the cartilage matrix.

The Waag-3R Peptide: Sequence and Properties

The **Waag-3R** peptide is a synthetic FRET (Förster Resonance Energy Transfer) substrate designed to mimic the aggrecanase cleavage site within the aggrecan IGD. Its use in a laboratory setting allows for the sensitive and continuous measurement of aggrecanase activity.

Peptide Sequence

The amino acid sequence of the **Waag-3R** peptide is: Abz-Thr-Glu-Gly-Glu-Ala-Arg-Gly-Ser-Val-Ile-Dap(Dnp)-Lys-Lys-NH₂

This can be represented in single-letter code as: Abz-TEGEARGSVI-Dap(Dnp)-KK-NH₂

- Abz (2-Aminobenzoyl) acts as the fluorescent donor.
- Dap(Dnp) (Diaminopropionic acid conjugated with a 2,4-Dinitrophenyl group) acts as the quencher.

In its intact state, the proximity of the Dnp quencher to the Abz fluorophore results in the quenching of fluorescence. Upon enzymatic cleavage, the fluorophore and quencher are separated, leading to an increase in fluorescence that can be monitored in real-time.

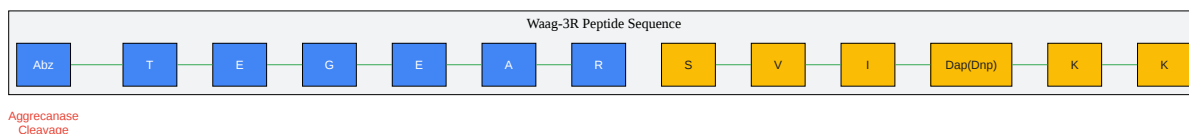
Physicochemical Properties

| Property | Value | Reference |
|-----------------------|--|-----------|
| Molecular Formula | C ₆₉ H ₁₀₉ N ₂₃ O ₂₄ | |
| Molecular Weight | 1644.8 g/mol | |
| Excitation Wavelength | 340 nm | |
| Emission Wavelength | 420 nm | |
| Purity | ≥95% (by HPLC) | |
| Form | Lyophilized Powder | |
| Solubility | Freely soluble in water | |

Aggrecanase Cleavage Site in Waag-3R

The primary cleavage site for aggrecanases within the native aggrecan IGD is between the glutamic acid (E) and alanine (A) residues at positions 373 and 374, respectively. However, within the context of the **Waag-3R** synthetic peptide, the recognized cleavage site is between the Arginine (Arg) and Serine (Ser) residues.

Cleavage Site Diagram:



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Diagram of the **Waag-3R** peptide showing the aggreCanase cleavage site between Arg and Ser.

Quantitative Data

The **Waag-3R** peptide is a valuable tool for quantifying aggreCanase activity and for determining the potency of inhibitory compounds.

Enzyme Kinetics

While extensive kinetic data for the **Waag-3R** peptide is not readily available in all literature, studies on similar aggreCan-derived peptides provide valuable context. For a comparable FRET peptide substrate, the Michaelis-Menten constant (K_m) for ADAMTS-4 has been reported.

| Enzyme | Substrate | K_m (μM) | k_{cat} (s^{-1}) | Reference |
|----------|-----------|-------------------|------------------------|-----------|
| ADAMTS-4 | Waag-3R | 50 | Not Reported | |

Note: The K_m value can vary depending on assay conditions.

Inhibitor Potency (IC₅₀)

The **Waag-3R** substrate is frequently used to determine the half-maximal inhibitory concentration (IC₅₀) of potential drug candidates. The following table lists IC₅₀ values for two broad-spectrum metalloproteinase inhibitors against human ADAMTS-4.

| Inhibitor | Target Enzyme | IC50 (nM) | Reference |
|------------|----------------|-----------|-----------|
| Aldumastat | Human ADAMTS-4 | 28.2 | |
| GM6001 | Human ADAMTS-4 | 42.7 | |

Experimental Protocols

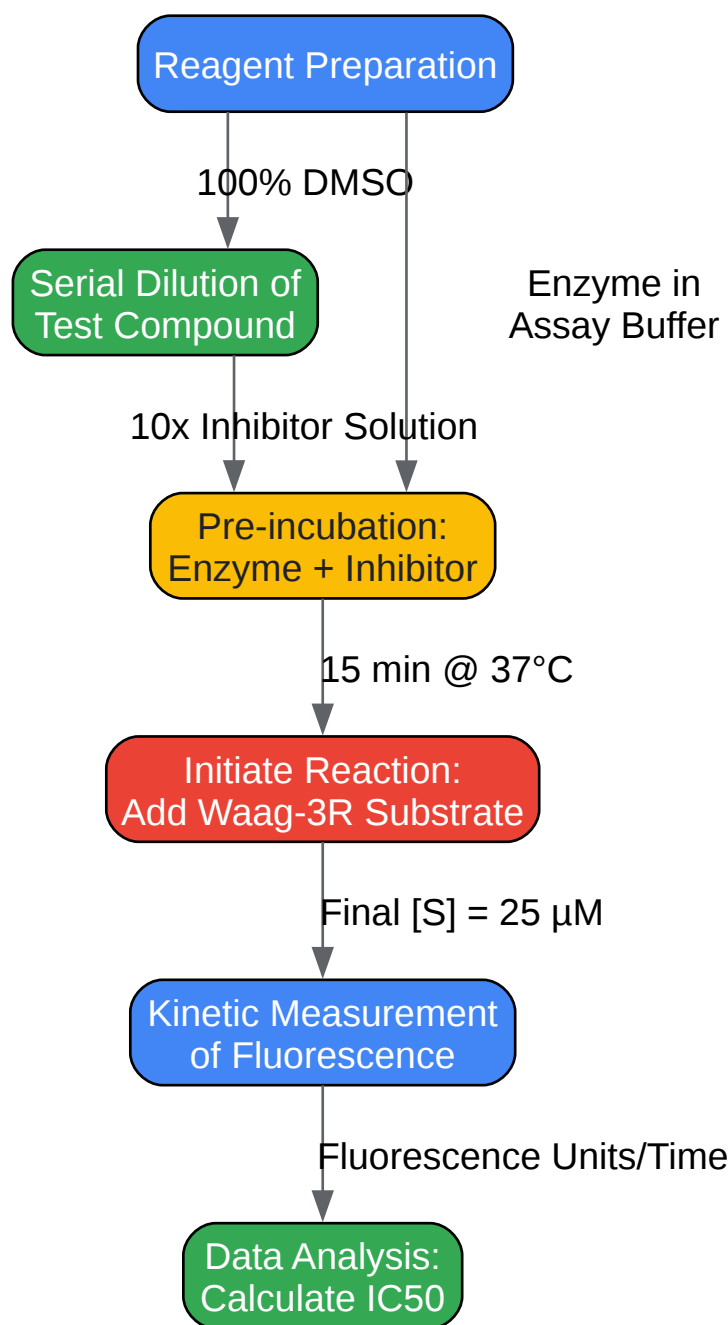
The following section provides a detailed methodology for a standard aggrecanase activity and inhibition assay using the **Waag-3R** peptide.

Materials and Reagents

- **Waag-3R** Peptide: Lyophilized powder.
- Recombinant Human ADAMTS-4: (or other aggrecanase).
- Assay Buffer: 50 mM HEPES, 100 mM NaCl, 5 mM CaCl₂, 0.1% CHAPS, 5% glycerol, pH 7.5.
- Inhibitor Compounds: Dissolved in an appropriate solvent (e.g., DMSO).
- 96-well microplate: Black, flat-bottom for fluorescence measurements.
- Fluorescence plate reader: Capable of excitation at 340 nm and emission at 420 nm.

Experimental Workflow: Enzyme Inhibition Assay

The following diagram illustrates a typical workflow for assessing the potency of a test compound against ADAMTS-4.



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Workflow for an ADAMTS-4 inhibition assay using the **Waag-3R** FRET peptide.

Step-by-Step Assay Protocol

- Reagent Preparation:
 - Reconstitute the lyophilized **Waag-3R** peptide in sterile water to create a stock solution. Store aliquots at -20°C or lower.

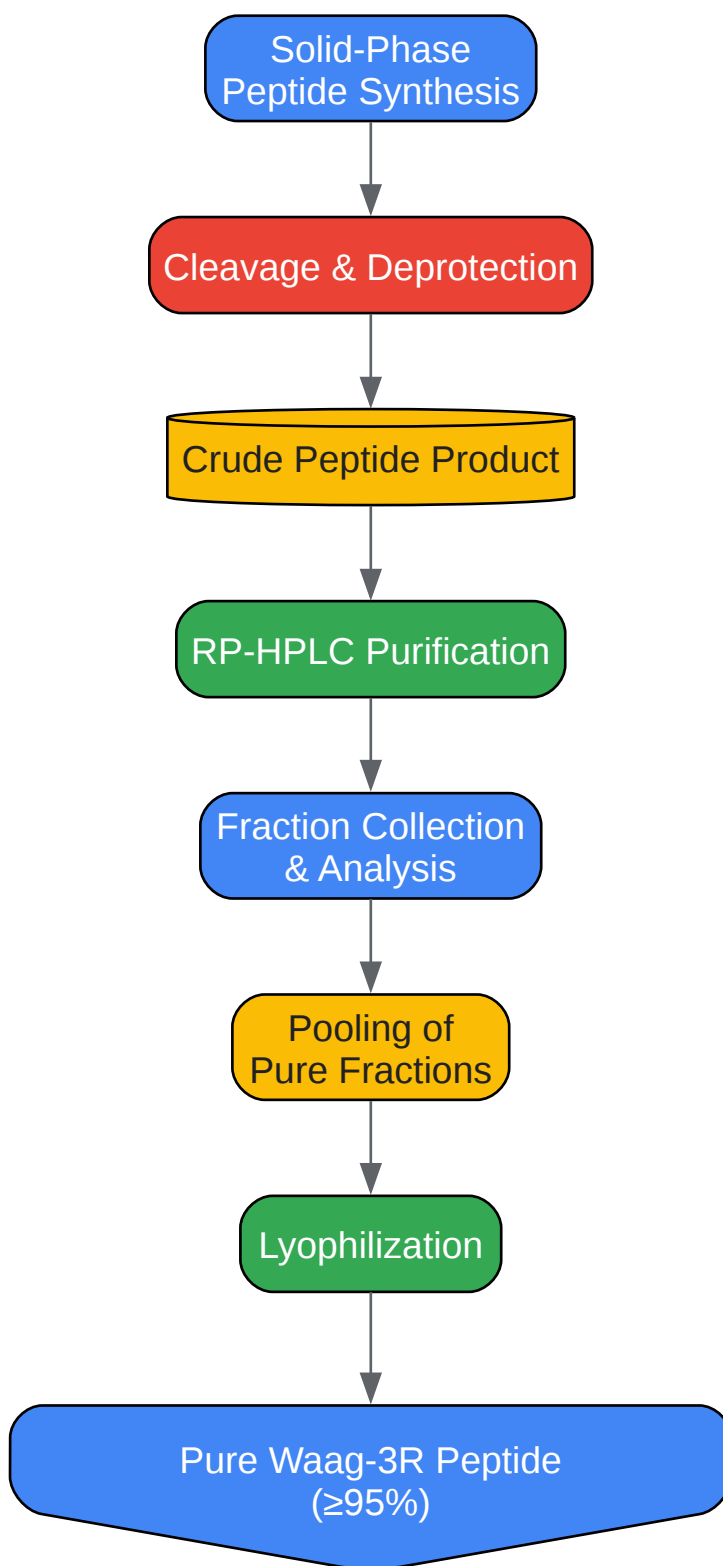
- Prepare the assay buffer and store it at 4°C.
- Dilute the recombinant ADAMTS-4 in assay buffer to the desired working concentration (e.g., a 2x stock for a final concentration of 5 µg/ml).
- Prepare a stock solution of the **Waag-3R** substrate in assay buffer (e.g., a 4x stock for a final concentration of 25 µM).
- Inhibitor Preparation:
 - Perform serial dilutions of the test compounds in 100% DMSO.
 - For each concentration, prepare a 10x working solution in assay buffer.
- Assay Procedure:
 - Set up the 96-well plate. Include wells for "enzyme + substrate" (maximal activity), "buffer + substrate" (background), and "enzyme + substrate + inhibitor" at various concentrations. The total reaction volume is typically 100 µl.
 - To the appropriate wells, add 50 µl of the 2x ADAMTS-4 enzyme solution.
 - Add 10 µl of the 10x inhibitor solution (or DMSO vehicle for control wells) to the enzyme.
 - Gently mix and pre-incubate the plate for 10-15 minutes at 37°C.
 - Initiate the reaction by adding 40 µl of the **Waag-3R** substrate solution to all wells.
- Data Acquisition and Analysis:
 - Immediately place the plate in a fluorescence reader pre-set to 37°C.
 - Measure the fluorescence intensity (Ex/Em = 340/420 nm) every 1-2 minutes for a period of 30-60 minutes.
 - Calculate the reaction rate (slope of the linear portion of the fluorescence vs. time curve).
 - Subtract the background rate from all other measurements.

- Plot the percent inhibition (relative to the maximal activity control) against the logarithm of the inhibitor concentration.
- Determine the IC50 value by fitting the data to a four-parameter logistic equation.

Peptide Synthesis and Purification

The **Waag-3R** peptide is typically synthesized using solid-phase peptide synthesis (SPPS). Following synthesis, the crude peptide is cleaved from the resin and deprotected. The final, crucial step is purification, which is almost universally achieved using reversed-phase high-performance liquid chromatography (RP-HPLC).

Purification Workflow



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General workflow for the synthesis and purification of the **Waag-3R** peptide.

This process ensures the removal of impurities such as truncated or deletion sequences, yielding a final product with the high purity required for sensitive enzymatic assays.

Conclusion

The **Waag-3R** peptide is an essential tool for the study of aggrecanase activity. Its well-defined sequence, FRET-based mechanism, and commercial availability make it a cornerstone of research into the enzymatic degradation of cartilage and the development of novel therapeutics for osteoarthritis. This guide provides the core technical information required for its effective implementation in a research setting.

- To cite this document: BenchChem. [A Technical Guide to the Waag-3R Peptide: An Aggrecanase FRET Substrate]. BenchChem, [2025]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b12388637#waag-3r-peptide-sequence-and-its-cleavage-site-by-aggrecanase\]](https://www.benchchem.com/product/b12388637#waag-3r-peptide-sequence-and-its-cleavage-site-by-aggrecanase)

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